D-erythro Stereochemistry for Natural Product Synthesis
The target compound possesses the D-erythro (2R,3R) stereochemistry, which corresponds to the naturally occurring configuration of sphingosine in mammalian systems. This is in direct contrast to the L-erythro stereoisomer (CAS 4201-57-4), which is an unnatural, synthetic epimer . The D-erythro configuration is essential for the stereospecific synthesis of biologically active natural products, as demonstrated by its use as the key intermediate in the total synthesis of a naturally occurring C18-ceramide aminoethylphosphonate [1].
| Evidence Dimension | Stereochemical configuration (C2, C3) |
|---|---|
| Target Compound Data | D-erythro (2R,3R) |
| Comparator Or Baseline | L-erythro (2S,3S) stereoisomer (CAS 4201-57-4) |
| Quantified Difference | Opposite absolute configuration at both chiral centers. |
| Conditions | Structural analysis (InChI, SMILES) |
Why This Matters
Procurement of the D-erythro isomer ensures compatibility with studies of endogenous sphingolipid biology and stereospecific synthetic routes, whereas the L-isomer introduces a non-natural variable that can confound biological or synthetic outcomes.
- [1] Baer, E., & Sarma, G. R. (1969). Phosphonolipids. XX. Total synthesis of a naturally occurring ceramide aminoethylphosphonate and of its enantiomer. Canadian Journal of Biochemistry, 47(6), 603–610. View Source
